molecular formula C5H9N2O4P B14335790 phosphoric acid;pyridin-2-amine CAS No. 109682-15-7

phosphoric acid;pyridin-2-amine

Cat. No.: B14335790
CAS No.: 109682-15-7
M. Wt: 192.11 g/mol
InChI Key: OBEATIVZAKIZQW-UHFFFAOYSA-N
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Description

Phosphoric acid (H₃PO₄) is a triprotic inorganic acid widely utilized in fertilizers, food additives (e.g., acidulant in soft drinks), and industrial processes such as metal treatment and chemical synthesis . It is also a precursor to phosphate esters and salts, which are critical in biological systems (e.g., ATP, DNA backbone) .

Pyridin-2-amine (2-aminopyridine) is a heterocyclic aromatic amine with a pyridine ring substituted by an amino group at the 2-position. It serves as a building block in medicinal chemistry, particularly in synthesizing kinase inhibitors, antibacterial agents, and coordination complexes due to its dual nucleophilic (amine) and Lewis basic (pyridine nitrogen) sites .

Properties

CAS No.

109682-15-7

Molecular Formula

C5H9N2O4P

Molecular Weight

192.11 g/mol

IUPAC Name

phosphoric acid;pyridin-2-amine

InChI

InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4)

InChI Key

OBEATIVZAKIZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Phosphoryl Halide-Amine Coupling

In a representative procedure, POCl₃ reacts with 2-aminopyridine in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as an auxiliary base to neutralize HCl byproducts. The reaction proceeds at 0–25°C to form the intermediate phosphoramidate chloride, which is subsequently hydrolyzed to the phosphoric acid derivative. Isolated yields for analogous reactions range from 70% to 85%, depending on the stoichiometry and purity of starting materials.

Mechanistic Insight : The reaction follows a two-step nucleophilic substitution (Sₙ2) mechanism. The amine’s lone pair attacks the electrophilic phosphorus center in POCl₃, displacing chloride and forming a P–N bond. Hydrolysis of the P–Cl bond under controlled aqueous conditions yields the final phosphoric acid derivative.

Hexamethyltriaminodibromophosphorane Activation

Zwierzak and Osowska-Pacewicka demonstrated that hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) enhances P–N bond formation between diethyl hydrogen phosphate and amines. Applied to 2-aminopyridine, this method could theoretically avoid anhydride byproducts while achieving yields of 59–91% after column chromatography. However, the use of bromine-containing activators raises safety and atom economy concerns.

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling methods employ halogenating or metal-catalyzed systems to dehydrogenatively couple H-phosphonates with amines. These approaches eliminate pre-functionalization steps but require careful optimization.

Iodine-Mediated Coupling

Chen et al. reported the synthesis of phosphoramidates via iodine (I₂)-catalyzed coupling of dialkyl H-phosphonates ((RO)₂P(O)H) with amines under solvent-free conditions. For 2-aminopyridine, this method would involve heating (RO)₂P(O)H with I₂ (10 mol%) at 80°C for 6–12 hours. Yields for analogous substrates range from 0% to 95%, with electron-rich aromatic amines favoring higher conversions.

Key Data :

Substrate (R) Amine Yield (%) Reference
EtO Aniline 88
i-PrO Cyclohexylamine 78

Copper-Catalyzed Oxidative Coupling

Mizuno et al. developed a Cu(II)-catalyzed method using Cu(OAc)₂ and Cs₂CO₃ to synthesize N-acylphosphoramidates from H-phosphonates and amides. Adapting this to 2-aminopyridine would require substituting the amide with the heterocyclic amine. Reported yields for similar reactions span 52–99%, with air serving as the terminal oxidant.

Azide-Based Routes

Nitrene insertion via phosphoryl azides offers an alternative pathway. Chang and Kim utilized Ir(III) catalysts to couple phosphoryl azides with ketones or amides, yielding phosphoramidates in 41–99% isolated yields. For 2-aminopyridine, this method would involve generating a phosphoryl azide intermediate (e.g., (RO)₂P(O)N₃) followed by catalytic cyclization.

Comparative Analysis of Methods

The table below summarizes key synthetic routes, emphasizing yields, practicality, and limitations:

Method Conditions Yield (%) Advantages Limitations
Salt Elimination POCl₃, Et₃N, 0–25°C 70–85 High yields; scalable HCl byproduct management
Iodine-Mediated I₂, solvent-free, 80°C 31–96 No pre-functionalization Variable yields; iodine handling
Copper-Catalyzed Cu(OAc)₂, Cs₂CO₃, air 52–99 Ambient oxidant; broad substrate scope Requires metal catalyst
Azide Insertion Ir(III) catalyst, 100°C 41–99 High selectivity Costly catalysts; azide safety

Purification and Characterization

Post-synthetic purification often involves pH adjustment and solvent extraction. For instance, Zwierzak’s method uses methylene chloride washes to remove unreacted amines, while Purohit et al. employed silica gel chromatography for phosphoramidate isolation. Characterization relies on ³¹P NMR spectroscopy, with typical δ values of 5–15 ppm for phosphoramidates, and IR spectroscopy showing P=O stretches near 1250 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .

Scientific Research Applications

Phosphoric acid;pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Phosphoric acid’s triprotic nature allows stepwise deprotonation, enabling buffering in biological systems. In contrast, sulfuric acid is diprotic and strongly oxidizing .
  • Phosphonic acid derivatives (e.g., bisphosphonates) show higher stability against hydrolysis compared to phosphate esters, making them suitable for medicinal applications .

Comparison of Pyridin-2-Amine with Related Heterocyclic Amines

Pyridin-2-amine is compared to structurally similar amines below:

Structural Analogs

Compound Structure Key Properties Applications
Pyridin-2-amine 2-amino group on pyridine Nucleophilic amine; forms coordination complexes (e.g., with Ni²⁺) Kinase inhibitors (e.g., ARQ 092)
Pyridin-3-amine 3-amino group on pyridine Lower basicity; altered electronic properties Less common in drug design
4-Fluoropyridin-2-amine Fluorine at 4-position Enhanced metabolic stability; electron-withdrawing effects Medicinal chemistry lead optimization
2-Aminopyrimidine Pyrimidine ring with 2-amine Larger ring size; increased hydrogen-bonding capacity Anticancer agents (e.g., 4-aryl derivatives)

Pharmacological Activity

  • Pyridin-2-amine derivatives (e.g., ARQ 092) inhibit AKT kinases with IC₅₀ values <10 nM, showing potent antitumor activity in xenograft models .
  • 5-Substituted pyridin-2-amine imines exhibit antibacterial activity against S. aureus (MIC: 8–32 µg/mL), with lipophilicity (Log P) and steric parameters (SMR) correlating with efficacy .
  • 4-Fluoropyridin-2-amine derivatives are explored for improved pharmacokinetics due to fluorine’s metabolic stability .

Pyridin-2-amine in Multicomponent Reactions

  • Participates in domino reactions with aldehydes and 1,3-dicarbonyl compounds to form furan derivatives (DMF, TFA catalyst, 80°C) .
  • Used in Ugi-type reactions to generate imidazo[4,5-b]pyridines, key intermediates in kinase inhibitor synthesis .

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